2,6-Dichloro-3-sulfamoylbenzoic acid

Description

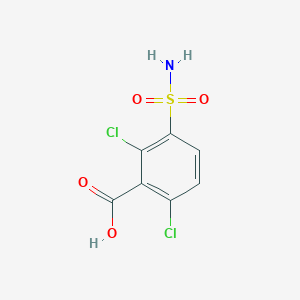

2,6-Dichloro-3-sulfamoylbenzoic acid is a benzoic acid derivative featuring a sulfamoyl (-SO₂NH₂) group at the 3-position and chlorine atoms at the 2- and 6-positions. Its solubility profile (e.g., slight solubility in chloroform, methanol, and DMSO) suggests utility in organic synthesis or drug formulation .

Properties

IUPAC Name |

2,6-dichloro-3-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO4S/c8-3-1-2-4(15(10,13)14)6(9)5(3)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWZNESUFUVSMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)N)Cl)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-3-sulfamoylbenzoic acid typically involves the chlorination of 3-sulfamoylbenzoic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 2 and 6 positions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfamoyl group can undergo oxidation or reduction, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols for substitution reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,6-Dichloro-3-sulfamoylbenzoic acid has a wide range of scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to create coordination polymers.

Biology: Investigated for its potential biological activities, including antiviral properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2,6-Dichloro-3-sulfamoylbenzoic acid exerts its effects involves its interaction with metal ions to form coordination complexes. These complexes can exhibit unique properties depending on the metal ions and the specific coordination environment . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine: Chlorine increases lipophilicity and steric bulk, while fluorine improves metabolic stability and electronic effects .

- Toxicity : 2-Methoxy-3,6-dichlorobenzoic acid (a Dicamba analog) exhibits herbicidal activity with reported toxicity (e.g., dnr-esc assay: 5 mg/disc), suggesting environmental or regulatory considerations for analogs .

Functional and Application Differences

- Agrochemical Use : Methoxy-dichloro analogs (e.g., 2-Methoxy-3,6-dichlorobenzoic acid) are linked to herbicidal applications, reflecting broader agrochemical utility .

- Research Utility : Methylsulfamoyl derivatives are standardized research chemicals with well-documented solubility, facilitating experimental reproducibility .

Biological Activity

2,6-Dichloro-3-sulfamoylbenzoic acid is a compound that has garnered attention in various fields of biological and medicinal research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two chlorine atoms and a sulfamoyl group attached to a benzoic acid backbone. This structure allows it to participate in various chemical reactions, such as substitution and oxidation, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with biological targets through the formation of coordination complexes with metal ions. This interaction may enhance its efficacy in various therapeutic applications, including:

- Antiviral Properties : Preliminary studies suggest potential antiviral activities, although specific mechanisms remain to be fully elucidated.

- Antimicrobial Activity : The compound has shown promise against various bacterial strains, indicating its potential as an antimicrobial agent .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various benzoic acid derivatives, including this compound. The compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for bacterial infections .

- Inhibition of Proteasome Activity : Research indicated that certain derivatives of benzoic acid could enhance proteasomal activity in human fibroblasts. The study found that this compound could potentially modulate protein degradation pathways, which are crucial for maintaining cellular homeostasis .

- In Silico Studies : Computational modeling has suggested that this compound could serve as a ligand for various biological targets, enhancing its potential applications in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.